4-Octoxy-4-oxobut-2-enoate

Description

Contextualization as an α,β-Unsaturated Carbonyl System

4-Octoxy-4-oxobut-2-enoate belongs to the class of organic compounds known as α,β-unsaturated carbonyls. This classification is defined by the general structure (O=CR)−Cα=Cβ−R, where a carbonyl group is in conjugation with a carbon-carbon double bond. wikipedia.org This structural arrangement confers unique reactivity to the molecule. The presence of the conjugated system makes α,β-unsaturated carbonyl compounds, including this compound, susceptible to nucleophilic attack at the β-carbon, a reactivity pattern described as vinylogous. wikipedia.org

The extended conjugation in these systems also makes them prone to polymerization. wikipedia.org The reactivity of α,β-unsaturated aldehydes and ketones is largely dictated by this conjugated arrangement of the C=C and C=O bonds. pressbooks.pub Resonance structures indicate that both the carbonyl carbon (C-2) and the β-carbon (C-4) have a partial positive charge, making them both susceptible to nucleophilic attack, leading to either 1,2- or 1,4-addition reactions. pressbooks.pub

The synthesis of α,β-unsaturated carbonyl compounds can be achieved through laboratory methods such as the aldol (B89426) reaction and the Perkin reaction. wikipedia.org For instance, the reaction of methyl acetoacetate (B1235776) with methyl chloroformate in the presence of sodium hydride (NaH) is a documented synthetic route. vulcanchem.com

Nomenclatural Aspects and Stereochemical Considerations of the But-2-enoate Scaffold

The systematic naming and stereochemistry of this compound are crucial for its unambiguous identification and for understanding its chemical behavior.

Geometric isomerism, a form of stereoisomerism, is possible in this compound due to the restricted rotation around the carbon-carbon double bond. leah4sci.com This gives rise to two stereoisomers: (E)-4-Octoxy-4-oxobut-2-enoate and (Z)-4-Octoxy-4-oxobut-2-enoate. google.comgoogle.com

The E/Z notation is used to specify the arrangement of substituents around the double bond when the cis-trans system is ambiguous. chemguide.co.uklibretexts.org This system assigns priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) priority rules. If the higher-priority groups on each carbon are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). chemguide.co.uklibretexts.org If they are on opposite sides, it is designated as (E) (from the German entgegen, meaning opposite). chemguide.co.uklibretexts.org

In the case of this compound, the substituents on the double bond are a hydrogen atom and a carboxylate group at one carbon, and a hydrogen atom and an octoxycarbonyl group at the other. The priority of the groups attached to each carbon of the double bond determines the (E) or (Z) configuration.

Table 1: Stereoisomers of this compound

| Isomer | IUPAC Name | Key Feature |

|---|---|---|

| (E) | (E)-4-octoxy-4-oxobut-2-enoic acid | Higher priority groups on opposite sides of the C=C double bond. google.com |

| (Z) | (Z)-4-octoxy-4-oxobut-2-enoic acid | Higher priority groups on the same side of the C=C double bond. google.com |

The stereoisomers of this compound can be classified as derivatives of fumaric acid and maleic acid. Mono-octyl fumarate (B1241708) corresponds to the (E)-isomer, while mono-octyl maleate (B1232345) corresponds to the (Z)-isomer.

Fumaric acid is the common name for (E)-butenedioic acid, and maleic acid is the common name for (Z)-butenedioic acid. wikipedia.org Therefore, this compound is a monoester of butenedioic acid. The (E)-isomer is a derivative of fumaric acid, and the (Z)-isomer is a derivative of maleic acid. For example, (E)-4-methoxy-4-oxobut-2-enoate is also known as monomethyl fumarate. nih.gov

This compound can form inorganic salts and coordination complexes with metal ions. A notable example is the zinc complex, zinc;(Z)-4-octoxy-4-oxobut-2-enoate. nih.gov The carboxylate group of the molecule can act as a ligand, coordinating with metal centers.

The formation of metal complexes can significantly alter the physical and chemical properties of the organic ligand. In the case of dithiocarbamate (B8719985) complexes, which also feature sulfur atoms as binding sites, zinc can form dimeric structures where the metal atom is chelated by the ligand. researchgate.net While the specific structure of the zinc complex of this compound is not detailed in the provided search results, the formation of such complexes is a known phenomenon for carboxylate-containing organic molecules. nih.govresearchgate.net

Other inorganic salts can also be formed, such as sodium salts. For instance, Sodium (Z)-4-(octadecyloxy)-4-oxobut-2-enoate is a documented compound. bldpharm.com

Structure

3D Structure

Properties

Molecular Formula |

C12H19O4- |

|---|---|

Molecular Weight |

227.28 g/mol |

IUPAC Name |

4-octoxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C12H20O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h8-9H,2-7,10H2,1H3,(H,13,14)/p-1 |

InChI Key |

VTWGIDKXXZRLGH-UHFFFAOYSA-M |

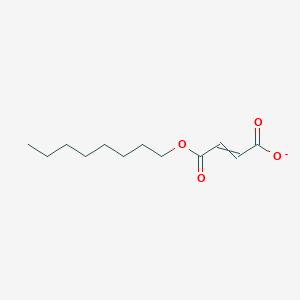

Canonical SMILES |

CCCCCCCCOC(=O)C=CC(=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Octoxy 4 Oxobut 2 Enoate

Addition Reactions Across the Carbon-Carbon Double Bond

The polarized nature of the α,β-unsaturated carbonyl system in 4-Octoxy-4-oxobut-2-enoate makes the carbon-carbon double bond susceptible to both nucleophilic and electrophilic attack.

Nucleophilic Conjugate Addition Reactions

Nucleophilic conjugate addition, also known as Michael addition or 1,4-addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmakingmolecules.comlumenlearning.com In this reaction, a nucleophile adds to the β-carbon of the carbon-carbon double bond. wikipedia.orgchemeurope.com The resulting negative charge is delocalized onto the electronegative oxygen atom of the carbonyl group, forming an enolate intermediate. makingmolecules.com Subsequent protonation of the enolate, typically during workup, yields the 1,4-adduct. wikipedia.org

A variety of nucleophiles can participate in conjugate addition reactions with this compound. The choice of nucleophile and reaction conditions can influence the reaction's efficiency and outcome.

| Nucleophile | Product | Reaction Conditions |

| Thiophenols | 4-Octoxy-3-(phenylthio)-4-oxobutanoate | Basic catalyst (e.g., triethylamine) |

| Amines (e.g., Piperidine) | 4-Octoxy-3-(piperidin-1-yl)-4-oxobutanoate | Polar solvent (e.g., ethanol) |

| Enolates (e.g., from diethyl malonate) | Diethyl 2-(3-octoxy-3-oxopropyl)malonate | Strong base (e.g., sodium ethoxide) |

| Organocuprates (e.g., Lithium di-n-butylcuprate) | 4-Octoxy-3-butyl-4-oxobutanoate | Ethereal solvent (e.g., THF), low temperature |

Mechanistic Pathway of Michael Addition:

The general mechanism for the Michael addition to this compound involves the following steps:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the alkene. libretexts.org

Formation of Enolate Intermediate: The π-electrons from the double bond shift to form a new single bond with the nucleophile, and the electrons from the carbonyl double bond move to the oxygen atom, forming a resonance-stabilized enolate. makingmolecules.com

Protonation: The enolate intermediate is protonated, typically by a solvent or during acidic workup, at the α-carbon to yield the final saturated product. wikipedia.org

Electrophilic Addition Pathways

While less common than nucleophilic conjugate addition due to the electron-withdrawing nature of the carbonyl group, electrophilic addition across the carbon-carbon double bond of this compound can occur under specific conditions. The carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene.

Halogenation: The addition of halogens, such as bromine (Br₂), can proceed to give the dihalogenated product. The reaction mechanism typically involves the formation of a bromonium ion intermediate, followed by nucleophilic attack by the bromide ion.

| Electrophile | Reagent | Product |

| Bromine | Br₂ in CCl₄ | 4-Octoxy-2,3-dibromo-4-oxobutanoate |

| Hydrogen Bromide | HBr | 4-Octoxy-3-bromo-4-oxobutanoate |

Reactivity of the Carbonyl Functionality at the 4-Position

The carbonyl group at the 4-position of this compound is an electrophilic center and can undergo nucleophilic attack. However, its reactivity is influenced by the adjacent ester oxygen.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Grignard reagents (R-MgX) are potent nucleophiles that readily react with esters. leah4sci.comadichemistry.com The reaction of this compound with a Grignard reagent is expected to proceed via a double addition mechanism. masterorganicchemistry.com The initial nucleophilic acyl substitution, where the Grignard reagent adds to the carbonyl carbon and displaces the octoxy group, forms a ketone intermediate. This ketone is then immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comorganic-chemistry.org

It is important to note that Grignard reagents can also act as nucleophiles in conjugate addition. The competition between 1,2-addition (at the carbonyl) and 1,4-addition (at the β-carbon) is dependent on factors such as the nature of the Grignard reagent and the reaction conditions. lumenlearning.com The use of Gilman reagents (organocuprates) can favor 1,4-addition. chemeurope.com

| Grignard Reagent | Product (after workup) |

| Methylmagnesium bromide (CH₃MgBr) | 2-Methyl-5-octoxy-5-oxopentan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | 1,1-Diphenyl-4-octoxy-4-oxobutan-1-ol |

Condensation and Cyclocondensation Reactions

The carbonyl group of the ester can participate in condensation reactions with various nucleophiles, particularly bifunctional reagents, leading to the formation of heterocyclic systems. For example, reaction with hydrazines can yield pyrazolidinone derivatives, and reaction with hydroxylamine can lead to isoxazolidinone derivatives. These reactions often proceed through an initial nucleophilic addition to the carbonyl group, followed by an intramolecular cyclization and dehydration.

Transformations of the Ester Linkage (Octoxy Group)

The ester functionality of this compound can undergo several important transformations, including hydrolysis and transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-oxo-4-oxobut-2-enoic acid, under either acidic or basic conditions. libretexts.org

Acid-catalyzed hydrolysis: This is a reversible reaction that is the reverse of Fischer esterification. ucalgary.cayoutube.com The ester is heated with an excess of water in the presence of a strong acid catalyst. libretexts.orgchemguide.co.uk

Base-promoted hydrolysis (Saponification): This is an irreversible reaction where the ester is treated with a stoichiometric amount of a strong base, such as sodium hydroxide. ucalgary.cachemguide.co.uk The reaction yields the carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.org

Transesterification: This process involves the conversion of the octyl ester to another ester by reacting it with an alcohol in the presence of an acid or base catalyst. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the displaced alcohol (octanol) from the reaction mixture.

| Reaction | Reagents | Product |

| Acidic Hydrolysis | H₂O, H₂SO₄ (cat.) | 4-Oxo-4-oxobut-2-enoic acid and Octan-1-ol |

| Basic Hydrolysis (Saponification) | 1. NaOH, H₂O 2. H₃O⁺ | 4-Oxo-4-oxobut-2-enoic acid and Octan-1-ol |

| Transesterification with Methanol (B129727) | CH₃OH, HCl (cat.) | Methyl 4-oxobut-2-enoate and Octan-1-ol |

Intramolecular Cyclization Pathways and Product Formation

While this compound itself does not possess the functionality to undergo a direct intramolecular cyclization, its scaffold is a key building block in reactions that proceed via such pathways. The electron-deficient alkene is an excellent Michael acceptor, and if a nucleophile is tethered to the ester group or introduced via a separate reaction, cyclization can readily occur. frontiersin.org

A prominent example involves a cascade reaction initiated by an intermolecular aza-Michael addition. nih.gov When a fumarate (B1241708) or maleate (B1232345) derivative reacts with a primary amine, the resulting adduct contains a secondary amine that can act as an internal nucleophile. If the ester group is appropriately positioned, this amine can attack the ester carbonyl, leading to an intramolecular amidation-cyclization. This cascade process is known to form stable five-membered N-substituted pyrrolidone rings while retaining a second carboxylic acid or ester functionality. nih.gov This pathway highlights how the but-2-enoate scaffold can be elaborated into heterocyclic structures.

Another potential pathway is the N-heterocyclic carbene (NHC)-catalyzed intramolecular Michael reaction. google.com In this type of transformation, a substrate containing both an α,β-unsaturated aldehyde and a pendant Michael acceptor (like an unsaturated ester) can be induced to cyclize. The NHC catalyst activates the aldehyde to form a reactive enol intermediate, which then acts as the nucleophile in an intramolecular conjugate addition to the acceptor moiety, forming a new carbocyclic ring with high diastereo- and enantioselectivity. google.com

These examples demonstrate that the reactivity of the 4-oxobut-2-enoate core can be harnessed to construct complex cyclic molecules through intramolecular pathways, contingent on the presence of a suitable, appropriately positioned nucleophile.

Catalytic Transformations Involving 4-Oxobut-2-enoate Scaffolds

The 4-oxobut-2-enoate scaffold is a versatile Michael acceptor and participates in a wide range of catalytic transformations for carbon-carbon and carbon-heteroatom bond formation.

The conjugate addition of alkynes to the β-carbon of α,β-unsaturated systems like the 4-oxobut-2-enoate scaffold is a powerful method for constructing propargylic chiral centers. This transformation can be achieved with high enantioselectivity using chiral metal catalysts. Rhodium complexes, in particular, have proven effective.

In a representative system, a rhodium catalyst coordinated with a chiral diene ligand catalyzes the asymmetric conjugate alkynylation of cyclic α,β-unsaturated esters and ketones. frontiersin.orgrsc.org Using an alkynylating reagent such as diphenyl[(triisopropylsilyl)ethynyl]methanol, the reaction affords the corresponding β-alkynyl-substituted carbonyl compounds in high yields and with excellent enantioselectivity (e.g., 95-98% ee). frontiersin.org A similar approach using a Rh(I)/(R)-DM-binap complex has been successfully applied to the conjugate alkynylation of β,γ-unsaturated α-ketoesters, demonstrating the broad applicability of this methodology to related scaffolds. mdpi.com

Interactive Data Table: Rhodium-Catalyzed Asymmetric Alkynylation of α,β-Unsaturated Esters

The table below summarizes typical results for the asymmetric conjugate alkynylation of cyclic α,β-unsaturated esters, which serve as analogs for the reactivity of 4-oxobut-2-enoate scaffolds. frontiersin.org

| Substrate Type | Catalyst System | Alkynylating Reagent | Yield (%) | Enantiomeric Excess (ee, %) |

| Cyclic α,β-Unsaturated Ester | Rh(acac)(CO)₂ / (S,S)-Fc-bod | Ph₂(TIPS-C≡C)COH | 94 | 98 |

| Cyclic α,β-Unsaturated Amide | Rh(acac)(CO)₂ / (S,S)-Fc-bod | Ph₂(TIPS-C≡C)COH | 95 | 97 |

Note: Data from analogous cyclic systems demonstrate the principle of the reaction.

While the 4-oxobut-2-enoate scaffold is primarily a Michael acceptor, derivatives containing a leaving group at the γ-position (i.e., carbonates of γ-hydroxy-α,β-unsaturated esters) can undergo allylic substitution reactions. Iridium-catalyzed allylic amination has emerged as a superior method for this transformation, offering distinct regio- and stereoselectivity compared to traditional palladium catalysts. nih.govgoogle.com

This reaction allows for the synthesis of α,β-unsaturated γ-amino esters with excellent control. nih.gov Using an iridium catalyst, such as one derived from [Ir(COD)Cl]₂, and a suitable ligand, a diverse range of amine nucleophiles (including primary and secondary aliphatic and aromatic amines) can be added. nih.gov These reactions are highly regiospecific, exclusively forming the branched γ-amino product, and stereospecific, retaining the geometry of the double bond. nih.gov The use of polar solvents like ethanol is often crucial for achieving high yields. google.com This catalytic method provides a powerful tool for introducing nitrogen functionality into the butenoate framework, creating valuable synthetic intermediates.

Interactive Data Table: Iridium-Catalyzed Allylic Amination of a γ-Substituted-α,β-Unsaturated Ester

The following data illustrate the efficiency and selectivity of the iridium-catalyzed allylic amination of a γ-carbonate substituted α,β-unsaturated ester, a close structural analog to a functionalized 4-oxobut-2-enoate scaffold. nih.gov

| Amine Nucleophile | Catalyst System | Product | Yield (%) | Regioisomeric Ratio (γ:α) |

| Benzylamine | [Ir(COD)Cl]₂ / Ligand | γ-Benzylamino-α,β-unsaturated ester | 95 | >99:1 |

| Morpholine | [Ir(COD)Cl]₂ / Ligand | γ-Morpholino-α,β-unsaturated ester | 99 | >99:1 |

| N-Methylaniline | [Ir(COD)Cl]₂ / Ligand | γ-(N-Methylanilino)-α,β-unsaturated ester | 92 | >99:1 |

Advanced Spectroscopic and Structural Elucidation of 4 Octoxy 4 Oxobut 2 Enoate Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of 4-octoxy-4-oxobut-2-enoate derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of monoalkyl fumarates and maleates, the olefinic protons present a key diagnostic feature. For fumarates (trans isomer), these protons typically appear as a singlet at approximately 6.8 ppm. For instance, the olefinic protons of fumaric acid in an aqueous solution are observed at 6.5 ppm. In monoethyl fumarate (B1241708), the vinyl protons show a signal around 6.8 ppm. For maleates (cis isomer), the two olefinic protons are chemically equivalent and appear as a singlet, but at a different chemical shift, typically between 6.2 and 6.3 ppm.

The protons of the octoxy group exhibit characteristic signals. The methylene (B1212753) protons adjacent to the ester oxygen (-O-CH₂-) typically resonate around 4.1-4.3 ppm as a triplet. The subsequent methylene groups of the alkyl chain appear as a complex multiplet in the range of 1.2-1.6 ppm, and the terminal methyl group (-CH₃) gives a triplet at approximately 0.8-0.9 ppm.

¹³C NMR spectroscopy complements the proton data. The carbonyl carbons of the ester and carboxylic acid groups are found in the downfield region, typically between 165 and 175 ppm. The olefinic carbons (-CH=CH-) resonate around 130-135 ppm. The carbon of the methylene group attached to the ester oxygen (-O-CH₂-) appears around 65 ppm, while the other aliphatic carbons of the octyl chain are observed in the 14-32 ppm range.

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the assignments by showing correlations between coupled protons and between protons and their directly attached carbons, respectively.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Mono-octyl Fumarate/Maleate (B1232345) Derivatives

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH (Fumarate) | ~6.8 | ~134 |

| Olefinic CH (Maleate) | ~6.2-6.3 | ~130 |

| Ester C=O | - | ~165 |

| Acid C=O | - | ~170 |

| -O-CH₂- | ~4.2 | ~65 |

| -(CH₂)₆- | ~1.2-1.6 | ~22-32 |

| -CH₃ | ~0.9 | ~14 |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound derivatives through high-resolution mass spectrometry (HRMS). Electron impact (EI) and electrospray ionization (ESI) are common techniques used.

The fragmentation patterns observed in mass spectra provide valuable structural information. For esters, a common fragmentation pathway is the McLafferty rearrangement, although this is more typical for esters with shorter alcohol chains. In long-chain alkyl esters, characteristic fragmentation involves the cleavage of bonds within the alkyl chain, leading to a series of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups.

For a compound like mono-octyl maleate (C₁₂H₂₀O₄), the molecular weight is approximately 228.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass. Key fragments would arise from the loss of the octyl group or parts of it. The fragmentation of alkylsuccinates, which are structurally related, often involves characteristic ions that help identify the compound. Analysis using techniques like gas chromatography-mass spectrometry (GC-MS) allows for the separation and identification of isomers and related impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The most prominent absorption bands are associated with the carbonyl groups and the carbon-carbon double bond.

The C=O stretching vibration of the ester group in α,β-unsaturated esters typically appears in the range of 1715-1730 cm⁻¹. The carboxylic acid C=O stretch is usually found at a slightly higher frequency. The C=C stretching vibration of the alkene is observed around 1640-1650 cm⁻¹. Strong bands corresponding to the C-O stretching of the ester group are visible in the 1300-1000 cm⁻¹ region. Additionally, the broad O-H stretch from the carboxylic acid group is a key feature, typically appearing in the wide range of 2500-3300 cm⁻¹. For trans isomers like fumarates, a characteristic out-of-plane C-H bending vibration is seen around 980 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The α,β-unsaturated carbonyl system in this compound acts as a chromophore. These compounds typically exhibit a strong π → π* transition at a wavelength (λ_max) around 210-250 nm. The exact position of the absorption maximum can be influenced by the solvent and the specific geometry (cis or trans) of the double bond.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Ester C=O | Stretching | 1715-1730 |

| Carboxylic Acid C=O | Stretching | ~1700-1725 |

| Alkene C=C | Stretching | 1640-1650 |

| Ester C-O | Stretching | 1300-1000 |

| Alkene C-H (trans) | Out-of-plane Bending | ~980 |

X-ray Crystallography for Precise Solid-State Structure Determination of Crystalline Derivatives

For derivatives of 4-oct

Computational Chemistry and Theoretical Studies on 4 Octoxy 4 Oxobut 2 Enoate

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the molecular properties of 4-Octoxy-4-oxobut-2-enoate. wikipedia.orgrsc.org These methods solve the electronic Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of its structure, stability, and reactivity.

The stability of the cis (maleate) and trans (fumarate) isomers of this compound can be quantitatively compared by calculating their ground-state energies. Generally, for dialkyl but-2-enedioates, the trans isomer (fumarate) is thermodynamically more stable than the cis isomer (maleate) due to reduced steric hindrance. Computational studies on related dialkyl maleates and fumarates have consistently shown the lower energy of the fumarate (B1241708) form. researchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For unsaturated esters like this compound, the HOMO is typically associated with the C=C double bond, while the LUMO is located on the carbonyl groups. These calculations are instrumental in predicting the molecule's susceptibility to nucleophilic or electrophilic attack. For instance, the electrophilic nature of the double bond makes it a Michael acceptor, a reaction that can be modeled computationally. nih.gov

Table 1: Illustrative Calculated Electronic Properties for a Generic Monoalkyl Fumarate/Maleate (B1232345) (Note: Specific data for this compound is not publicly available. This table is illustrative, based on typical values for similar compounds.)

| Property | Isomer | Calculated Value | Significance |

| Ground State Energy | trans (Fumarate) | Lower | More stable isomer |

| cis (Maleate) | Higher | Less stable isomer | |

| HOMO-LUMO Gap | trans (Fumarate) | Larger | Kinetically more stable |

| cis (Maleate) | Smaller | Kinetically more reactive | |

| Dipole Moment | trans (Fumarate) | Lower | Less polar |

| cis (Maleate) | Higher | More polar |

Conformational Analysis and Prediction of Stereochemical Preferences

Computational methods can be used to perform a systematic search of the conformational space to identify low-energy (i.e., stable) conformers. This involves rotating the bonds in the octyl chain and around the ester linkage and calculating the energy of each resulting geometry. Studies on long-chain dialkyl fumarates have indicated that the alkyl chains tend to adopt extended, comb-like conformations to minimize steric clashes.

The relative energies of these conformers can be plotted on a potential energy surface. The most stable conformations correspond to the minima on this surface. For the octyl group, staggered conformations are generally more stable than eclipsed ones. The presence of the bulky ester group influences the rotational barrier around the C-O bond.

Table 2: Hypothetical Relative Energies of Octyl Chain Conformations in this compound (Note: This is a hypothetical representation to illustrate the concept of conformational analysis.)

| Conformation | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Description |

| Anti (All-trans) | ~180° | 0.0 | Most stable, extended chain |

| Gauche | ~60° | 0.9 | Less stable due to steric interaction |

| Eclipsed | 0° | > 3.0 | Least stable, high steric strain |

Reaction Pathway Modeling, Transition State Characterization, and Energetic Profiles

Computational chemistry is a powerful tool for elucidating reaction mechanisms. sumitomo-chem.co.jp For this compound, several reactions are of interest, including its synthesis via esterification of maleic or fumaric acid, its isomerization from the maleate to the fumarate form, and its participation in reactions like Michael additions.

Reaction pathway modeling involves identifying the transition state (TS) structures that connect reactants to products. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By calculating the energies of the reactants, transition states, and products, a complete energetic profile of the reaction can be constructed.

For example, the amine-catalyzed isomerization of dialkyl maleates to dialkyl fumarates has been studied computationally. researchgate.netunibas.it These studies have shown that the reaction can proceed through a nucleophilic addition-elimination mechanism. The calculations can pinpoint the rate-determining step by identifying the highest energy barrier in the reaction profile. Similarly, the kinetics of the esterification of maleic anhydride (B1165640) with various alcohols to form monoesters have been investigated, revealing the reaction to be rapid. pan.pl Computational studies on the subsequent diester formation can help in understanding the slower, often catalyzed, second step.

Table 3: Illustrative Energetic Profile for a Catalyzed Isomerization Reaction (Note: This table is illustrative of the data obtained from reaction pathway modeling for a related system.)

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactant (Maleate Ester) | Starting material | 0.0 |

| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |

| Intermediate | Zwitterionic adduct | +5.8 |

| Transition State 2 (TS2) | C-C bond rotation | +12.5 |

| Product (Fumarate Ester) | Final product | -3.1 |

Molecular Docking and Ligand-Enzyme Interaction Simulations (within SAR context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), typically a protein. scispace.com This is particularly relevant in the context of structure-activity relationship (SAR) studies, where the goal is to understand how a molecule's structure relates to its biological activity.

Although specific enzyme targets for this compound are not well-defined in publicly available literature, we can consider its structural analogs, such as dimethyl fumarate (DMF) and monomethyl fumarate (MMF), which are known to interact with proteins like Keap1 and HCAR2. scispace.comacs.org Docking studies of MMF into the binding sites of these proteins have been performed to understand the molecular basis of their therapeutic effects. scispace.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

For this compound, docking simulations could be employed to screen potential enzyme targets or to understand how the long octyl chain influences binding affinity and selectivity compared to smaller esters. The octyl chain could potentially form extensive hydrophobic interactions within a binding pocket, which could enhance binding affinity. The results of such simulations are often presented as a docking score, which is an estimate of the binding free energy.

Table 4: Illustrative Molecular Docking Results for Fumarate Esters with a Hypothetical Enzyme (Note: This table is a hypothetical representation to illustrate the output of a molecular docking study.)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Monomethyl Fumarate | -5.5 | Arg123, Ser245 | Hydrogen Bond |

| Phe310, Leu314 | Hydrophobic | ||

| This compound | -7.8 | Arg123, Ser245 | Hydrogen Bond |

| Phe310, Leu314, Val318, Ile322 | Extensive Hydrophobic |

These computational approaches provide a powerful framework for investigating the chemical and potential biological properties of this compound, guiding further experimental research and application development.

Future Research Directions and Emerging Opportunities for 4 Octoxy 4 Oxobut 2 Enoate Chemistry

Development of Novel Catalytic Systems for Stereocontrolled Synthesis

The stereochemistry of the carbon-carbon double bond in butenedioate derivatives, being either cis (maleate) or trans (fumarate), significantly influences the properties of resulting polymers and materials. Consequently, the development of catalytic systems for the stereocontrolled synthesis and polymerization of monomers like 4-octoxy-4-oxobut-2-enoate is a critical area of future research.

Recent advancements have demonstrated the synthesis of stereochemistry-controllable poly(butylene maleate-co-butylene fumarate) copolyesters. This was achieved by carefully controlling the isomerization of cis units to trans units during the polymerization process, allowing for a wide range of cis-trans compositions. rsc.org Such control over the stereochemistry enables the tuning of the material's physical properties, with higher cis content leading to more amorphous polymers with different thermal and mechanical characteristics. rsc.org

Future efforts will likely focus on developing even more sophisticated catalytic systems, such as chiral catalysts, to achieve higher levels of stereocontrol. Asymmetric catalysis, which has seen significant advancements in organic synthesis, could be adapted to the polymerization of this compound. mdpi.comnih.govyoutube.com The use of chiral phosphoric acid catalysts, for instance, has been successful in the asymmetric synthesis of atropisomeric heterocycles. nih.gov Similar approaches could potentially lead to the synthesis of novel, stereoregular polymers from this compound with unique helical structures and chiroptical properties. Furthermore, asymmetric ion-pairing catalysis is an emerging strategy for producing stereoregular polymers from vinyl monomers, and its application to α,β-unsaturated esters like this compound could yield materials with differentiated properties. nih.gov

| Catalytic Approach | Potential Outcome for this compound | Key Research Focus |

| Stereocontrolled Polymerization | Polymers with tunable cis/trans ratios and tailored physical properties. | Catalyst design to control isomerization during polymerization. |

| Asymmetric Catalysis | Synthesis of chiral polymers with specific stereocenters and helical structures. | Development of chiral catalysts for enantioselective polymerization. |

| Asymmetric Ion-Pairing Catalysis | Production of highly stereoregular polymers with unique material properties. | Exploration of chiral counter-ions to guide polymer chain growth. |

Exploration of New Derivatization Strategies for Enhanced Functionality

The presence of a reactive double bond and a carboxylate group makes this compound an excellent candidate for a variety of derivatization reactions to introduce new functionalities. These modifications can tailor the properties of the resulting molecules or polymers for specific applications.

One promising strategy is the aza-Michael addition, a chemoselective reaction that can be used to introduce amine-containing moieties to the double bond of maleate-based polymers. rsc.org This approach offers a versatile platform for creating functional materials with tailored biological or chemical properties. For instance, the immobilization of cell-binding peptides like Arg-Gly-Asp (RGD) onto polymer surfaces through derivatization has been shown to enhance cell attachment, a critical factor in the design of biocompatible materials for tissue engineering. nih.gov

Future research will likely explore a wider range of derivatization reactions to expand the functional repertoire of this compound-based materials. This could include click chemistry reactions, such as the Diels-Alder cycloaddition, which is known to be effective with maleic anhydride (B1165640) and its derivatives. researchgate.netresearchgate.net Such reactions could be used to attach a variety of functional groups, including fluorescent dyes, drug molecules, or cross-linking agents. The development of stimuli-responsive polymers from monomers like maleic acid demonstrates the potential for creating "smart" materials that can respond to changes in their environment, such as pH or temperature. nih.gov Applying these concepts to this compound could lead to the development of advanced drug delivery systems, sensors, and actuators.

| Derivatization Strategy | Functional Group Introduced | Potential Application |

| Aza-Michael Addition | Amines, Peptides | Biomaterials with enhanced cell adhesion, functional coatings. |

| Diels-Alder Cycloaddition | Cyclic structures, complex molecules | Cross-linked polymers, attachment of specific functionalities. |

| Esterification/Amidation | Various esters and amides | Modification of solubility, thermal properties, and reactivity. |

| "Click" Chemistry | Diverse functional moieties | Modular synthesis of complex functional materials. |

Integration into Supramolecular Chemistry and Nanomaterial Fabrication

The principles of supramolecular chemistry, which involve the self-assembly of molecules through non-covalent interactions, offer exciting opportunities for creating complex and functional architectures from this compound. The amphiphilic nature of this molecule, with its hydrophobic octyl chain and hydrophilic carboxylate group, makes it an ideal candidate for forming self-assembled structures such as micelles, vesicles, and films.

The ability of amphiphilic polymers to form reverse micelles that can selectively extract peptides based on their isoelectric point highlights the potential of using such systems for separation and sensing applications. nih.gov Furthermore, the self-assembly of conjugated polymers can be influenced by external stimuli, such as vibrational strong coupling, leading to different supramolecular morphologies. nih.gov This suggests that the self-assembly of this compound-containing polymers could be precisely controlled to generate a variety of nanostructures.

In the realm of nanomaterial fabrication, maleic acid has been used to graft onto iron oxide nanoparticles for applications in controlled drug delivery and hyperthermia therapy. researchgate.net The carboxylate group of this compound could similarly be used to functionalize the surface of various nanoparticles, imparting new properties and enabling their use in biomedical and electronic applications. The construction of transient supramolecular polymers, whose assembly and disassembly can be controlled by mass transfer in biphasic systems, represents a frontier in materials science. rsc.org The unique structure of this compound could be exploited in such systems to create dynamic and responsive materials.

| Area of Application | Role of this compound | Emerging Opportunity |

| Supramolecular Polymers | As a monomer for self-assembling polymers. | Development of stimuli-responsive and "smart" materials. |

| Nanoparticle Functionalization | As a surface ligand for nanoparticles. | Creation of hybrid nanomaterials for drug delivery and catalysis. |

| Self-Assembled Monolayers | As a building block for ordered films on surfaces. | Fabrication of functional surfaces with tailored properties. |

| Transient Assembly Systems | As a component in dynamic, self-regulating materials. | Design of life-like materials with spatiotemporal control. |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis, polymerization, and derivatization. Advanced spectroscopic techniques, particularly time-resolved spectroscopy, can provide invaluable insights into the transient intermediates and transition states that govern these chemical transformations.

The isomerization of maleates to fumarates is a fundamental process that has been studied using various methods, including photochemical and catalytic approaches. studylib.netacs.orgresearchgate.net Mechanistic studies have revealed the involvement of radical intermediates in some cases and have elucidated the role of catalysts in lowering the activation energy for isomerization. studylib.netresearchgate.net Maleate (B1232345) isomerase, an enzyme that catalyzes this transformation, has been shown to proceed through a covalent succinylcysteine-like intermediate. nih.gov

Future research could employ time-resolved spectroscopic techniques, such as transient absorption spectroscopy and time-resolved infrared spectroscopy, to directly observe the short-lived species involved in the reactions of this compound. For example, these techniques could be used to study the kinetics of its polymerization, the mechanism of its isomerization under different catalytic conditions, and the dynamics of its self-assembly into supramolecular structures. A more complete understanding of these fundamental processes will enable the rational design of new catalysts, materials, and functional systems based on this compound chemistry.

| Mechanistic Question | Advanced Spectroscopic Technique | Expected Insight |

| Isomerization Pathway | Time-Resolved Infrared Spectroscopy | Identification of transient intermediates in the cis-trans conversion. |

| Polymerization Kinetics | Transient Absorption Spectroscopy | Determination of propagation and termination rate constants. |

| Supramolecular Assembly Dynamics | Time-Resolved Fluorescence Spectroscopy | Probing the kinetics and mechanism of self-assembly. |

| Catalytic Cycle Intermediates | In-situ NMR and Raman Spectroscopy | Characterization of catalyst-substrate complexes and intermediates. |

Q & A

(Basic) What are the optimal synthetic routes for 4-Octoxy-4-oxobut-2-enoate, and how can purity be validated?

Methodological Answer:

Synthesis typically involves esterification of 4-oxobut-2-enoic acid derivatives with octanol under acid catalysis (e.g., sulfuric acid). Key considerations include:

- Reaction Monitoring: Use thin-layer chromatography (TLC) or in-situ FTIR to track esterification progress .

- Purification: Employ fractional distillation or silica-gel column chromatography to isolate the product. Purity validation requires 1H/13C NMR to confirm structural integrity and gas chromatography-mass spectrometry (GC-MS) to detect residual solvents or byproducts .

- Yield Optimization: Adjust molar ratios (e.g., 1:1.2 for acid:alcohol) and reflux time (typically 6–12 hrs) to balance efficiency and side reactions.

(Advanced) How can computational methods elucidate the stereoelectronic effects influencing this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated ester moiety’s LUMO energy indicates susceptibility to Michael additions .

- Molecular Dynamics (MD): Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Hybrid Modeling: Combine DFT with experimental kinetics (e.g., Arrhenius plots) to validate computational predictions. Contradictions between models and empirical data may arise from oversimplified solvent or temperature parameters .

(Basic) What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR Spectroscopy:

- 1H NMR: Identify vinyl protons (δ 6.2–6.8 ppm, doublet) and ester methylene groups (δ 4.1–4.3 ppm, triplet) .

- 13C NMR: Confirm carbonyl carbons (δ 165–175 ppm) and olefinic carbons (δ 120–140 ppm).

- IR Spectroscopy: Detect ester C=O stretches (~1740 cm⁻¹) and conjugated C=C stretches (~1650 cm⁻¹) .

- Mass Spectrometry: Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 229.1434 for C₁₂H₂₀O₄).

(Advanced) How should researchers design experiments to resolve contradictions in reported kinetic vs. thermodynamic control of its reactions?

Methodological Answer:

- Variable Isolation: Systematically vary temperature, solvent polarity, and catalyst loading. For instance, low temperatures favor kinetic products (e.g., 1,2-addition), while higher temperatures promote thermodynamic stability (e.g., 1,4-addition) .

- In-Situ Monitoring: Use stopped-flow NMR or UV-Vis spectroscopy to capture transient intermediates.

- Meta-Analysis: Compare datasets across studies to identify confounding variables (e.g., trace moisture in solvents altering reaction pathways) .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions: Keep under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Stability Assays: Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products like 4-hydroxybut-2-enoic acid .

(Advanced) How can researchers leverage this compound in studying enzyme-catalyzed ester hydrolysis mechanisms?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Synthesize deuterated analogs (e.g., D-labeled octoxy group) to probe rate-determining steps in hydrolase enzymes .

- X-Ray Crystallography: Co-crystallize the compound with target enzymes (e.g., lipases) using SHELX programs for structure refinement. Analyze active-site interactions to identify catalytic residues .

- Controlled Hydrolysis: Compare pH-dependent hydrolysis rates (e.g., pH 7.4 vs. 2.0) to mimic physiological vs. gastric environments .

(Basic) What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Methodological Answer:

- Dose-Response Curves: Fit data to logistic models (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals .

- ANOVA: Compare means across concentrations; post-hoc tests (e.g., Tukey’s HSD) identify significant differences.

- Outlier Detection: Apply Grubbs’ test to exclude anomalous data points caused by experimental artifacts .

(Advanced) What strategies address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., fluorophenyl vs. chlorophenyl groups) and correlate changes with bioassay results .

- Multi-Omics Integration: Combine transcriptomic and metabolomic data to identify off-target effects masking compound efficacy .

- Reproduibility Protocols: Standardize cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., serum-free media) to minimize inter-lab variability .

(Basic) How should raw data from kinetic studies be presented to ensure reproducibility?

Methodological Answer:

- Data Tables: Include time (s), concentration (M), and temperature (°C) for each measurement. Use SI units consistently .

- Error Reporting: Provide standard deviations (SD) or standard errors (SE) for triplicate runs.

- Appendix Inclusion: Deposit raw spectra/chromatograms in supplementary materials, adhering to FAIR data principles .

(Advanced) What interdisciplinary approaches enhance mechanistic understanding of this compound’s role in photochemical reactions?

Methodological Answer:

- Transient Absorption Spectroscopy: Track excited-state dynamics (e.g., singlet→triplet transitions) with femtosecond resolution .

- Computational Photochemistry: Perform TD-DFT calculations to predict UV-Vis absorption maxima and compare with experimental spectra.

- Collaborative Workflows: Integrate synthetic chemistry with theoretical modeling to reconcile discrepancies between observed and predicted quantum yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.